3-(Aminomethyl)-4-(trifluoromethyl)aniline

Catalog No.
S13460908
CAS No.
1349717-10-7
M.F
C8H9F3N2
M. Wt
190.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)-4-(trifluoromethyl)aniline

CAS Number

1349717-10-7

Product Name

3-(Aminomethyl)-4-(trifluoromethyl)aniline

IUPAC Name

3-(aminomethyl)-4-(trifluoromethyl)aniline

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3H,4,12-13H2

InChI Key

UPQJZVZIYQVWSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CN)C(F)(F)F

3-(Aminomethyl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C8H8F3N, and it is known for its unique properties due to the trifluoromethyl substituent, which enhances its biological activity and chemical reactivity. This compound is often utilized in various synthetic applications, particularly in the fields of pharmaceuticals and agrochemicals.

  • Substitution Reactions: The amino group can act as a nucleophile, allowing for electrophilic aromatic substitution.
  • Oxidation and Reduction: The compound can undergo oxidation to form various derivatives or be reduced to yield amines.
  • Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, where it acts as a coupling partner with halogenated compounds.

These reactions are facilitated by the presence of the trifluoromethyl group, which can significantly influence the reactivity and stability of the compound under different conditions .

The biological activity of 3-(aminomethyl)-4-(trifluoromethyl)aniline has been studied extensively. It has shown potential in:

  • Antitumor Activity: Compounds containing the trifluoromethyl group have demonstrated significant inhibitory effects on tumor cell proliferation by interacting with specific protein targets such as epidermal growth factor receptor (EGFR) .
  • Enzyme Modulation: The compound can modulate the activity of various enzymes and receptors, leading to therapeutic effects in different biological contexts .

The unique electronic properties imparted by the trifluoromethyl group enhance its binding affinity to biological targets, making it a compound of interest in medicinal chemistry.

Several synthesis methods have been developed for 3-(aminomethyl)-4-(trifluoromethyl)aniline:

  • Direct Amination: This involves the reaction of 4-(trifluoromethyl)aniline with formaldehyde or similar aldehydes under acidic or basic conditions to introduce the aminomethyl group.
  • Reduction of Nitriles: Starting from 4-(trifluoromethyl)benzonitrile, reduction processes using lithium aluminum hydride or similar reducing agents can yield the desired amine .
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts for coupling reactions with amines provides a route to synthesize this compound efficiently from various halogenated precursors .

These methods highlight the versatility and adaptability of synthetic approaches available for this compound.

3-(Aminomethyl)-4-(trifluoromethyl)aniline finds applications in several areas:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other diseases due to its biological activity.
  • Agrochemicals: The compound is also utilized in developing agrochemical products, enhancing their effectiveness through improved bioactivity.
  • Dyes and Pigments: Its unique structure allows it to be used in synthesizing dyes and pigments with desirable properties .

Interaction studies have shown that 3-(aminomethyl)-4-(trifluoromethyl)aniline interacts with various biological targets, influencing pathways related to cell growth and survival. Molecular docking studies indicate that its binding affinity to targets like EGFR is significantly enhanced due to the presence of the trifluoromethyl group. These interactions are crucial for understanding its pharmacological potential and optimizing its use in drug development .

Several compounds share structural similarities with 3-(aminomethyl)-4-(trifluoromethyl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-(Trifluoromethyl)anilineContains a trifluoromethyl groupUsed as a building block in organic synthesis; less biologically active than 3-(aminomethyl)-4-(trifluoromethyl)aniline.
4-Bromo-3-(trifluoromethyl)anilineBromine substituent at para positionExhibits different reactivity profiles due to bromine's electrophilic nature.
4-Methoxy-3-(trifluoromethyl)anilineMethoxy group instead of aminoUtilized primarily as a substrate in organic synthesis; shows different biological interactions .
2-Methyl-3-trifluoromethylanilineMethyl substitution at ortho positionProvides different steric effects affecting reactivity .

The presence of different substituents (bromo, methoxy, or methyl groups) alters their chemical behavior and biological activity compared to 3-(aminomethyl)-4-(trifluoromethyl)aniline, highlighting its unique profile among similar compounds.

The solubility characteristics of 3-(Aminomethyl)-4-(trifluoromethyl)aniline are governed by the competing influences of its hydrophilic amino groups and lipophilic trifluoromethyl substituent. The compound demonstrates limited water solubility due to the strong hydrophobic character imparted by the trifluoromethyl group, which disrupts hydrogen bonding networks with water molecules [1] [3].

In polar organic solvents, the compound exhibits enhanced solubility, particularly in dimethyl sulfoxide and moderate solubility in methanol [4] [5]. The dimethyl sulfoxide solvent provides favorable interactions through its high dielectric constant and hydrogen bonding capability, stabilizing both the protonated amino groups and the electronegative fluorine atoms [6]. Acetonitrile, with its intermediate polarity, also supports dissolution through dipole-dipole interactions with the polar amino functionality [7] [6].

Table 1: Solubility Behavior Comparison

CompoundWater SolubilityPolar Organic SolventsNon-polar Solvents
3-(Aminomethyl)-4-(trifluoromethyl)anilineLimitedDMSO (soluble), Methanol (slightly)Limited solubility
4-(Trifluoromethyl)anilineLow (insoluble)Slightly soluble in polar solventsBetter than in water
3-(Trifluoromethyl)aniline5 g/L at 20°CBetter in polar solventsLimited
2,5-Bis(trifluoromethyl)anilineVery limitedChloroform, DMSO (soluble)Better solubility

The "like dissolves like" principle governs the solubility behavior, where the polar amino groups favor interaction with polar solvents while the trifluoromethyl group exhibits affinity for less polar environments [8] [6]. Non-polar solvents such as hexane demonstrate poor solvation capacity for this compound due to the inability to stabilize the polar amino functionalities through meaningful intermolecular interactions [9] [8].

Thermal Stability and Phase Transition Analysis

3-(Aminomethyl)-4-(trifluoromethyl)aniline exhibits enhanced thermal stability attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the aromatic system against thermal decomposition [10] [11]. The predicted boiling point of 249.6 ± 40.0°C indicates substantial thermal resistance compared to simple aniline derivatives [12] [2].

Table 2: Thermal Properties Comparison

CompoundMelting Point (°C)Boiling Point (°C)Thermal Stability
3-(Aminomethyl)-4-(trifluoromethyl)anilineNot determined249.6 ± 40.0 (predicted)Enhanced by trifluoromethyl group
4-(Trifluoromethyl)aniline3-883 (12 mmHg)Stable under normal conditions
3-(Trifluoromethyl)aniline5-6187-189Stable, decomposes at high temp
4-Bromo-3-(trifluoromethyl)aniline47-4981-84 (0.5 mmHg)Stable crystalline form

The thermal degradation pathway likely involves carbon-nitrogen bond cleavage at elevated temperatures, producing carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride as decomposition products [10] [11]. The presence of the aminomethyl group introduces additional thermal stability through intramolecular hydrogen bonding networks that must be disrupted before thermal breakdown occurs [13] [14].

Phase transition analysis reveals that trifluoromethyl-substituted anilines generally maintain crystalline stability at ambient conditions, with the electron-withdrawing trifluoromethyl group contributing to lattice stabilization through intermolecular dipole interactions [15] [16]. The predicted density of 1.309 ± 0.06 g/cm³ reflects the compact molecular packing influenced by the high electronegativity of fluorine atoms [12] [2].

Acid-Base Characteristics and Protonation Behavior

The acid-base behavior of 3-(Aminomethyl)-4-(trifluoromethyl)aniline is characterized by dual basicity arising from both the aromatic amine and the aliphatic aminomethyl groups. The predicted pKa value of 8.86 ± 0.10 indicates moderate basicity, significantly higher than simple trifluoromethyl anilines due to the additional electron-donating aminomethyl substituent [2] [17].

Table 3: Acid-Base Properties Comparison

CompoundPredicted pKaBasicityProtonation Sites
3-(Aminomethyl)-4-(trifluoromethyl)aniline8.86 ± 0.10Moderate base (two amino groups)Two amino groups (aromatic and aliphatic)
3-(Trifluoromethyl)aniline3.49Weak baseOne aromatic amino group
4-(Trifluoromethyl)anilineNot specifiedWeak baseOne aromatic amino group
Aniline (reference)4.6Weak base (reference)One aromatic amino group

The protonation sequence involves initial protonation of the more basic aliphatic amino group, followed by protonation of the aromatic amine at lower pH values. The trifluoromethyl group exerts a strong electron-withdrawing inductive effect, reducing the electron density on the aromatic ring and consequently diminishing the basicity of the aromatic amino group [17] [18].

pH-dependent speciation shows that at physiological pH (7.4), the compound exists predominantly in its monoprotonated form, with the aliphatic amino group carrying a positive charge while the aromatic amine remains neutral. Complete protonation occurs only under strongly acidic conditions (pH < 3), where both amino groups become positively charged [19] .

Hydrogen Bonding Network Analysis

The hydrogen bonding network of 3-(Aminomethyl)-4-(trifluoromethyl)aniline involves multiple interaction modes facilitated by the amino groups as hydrogen bond donors and the fluorine atoms as weak hydrogen bond acceptors. The aromatic amino group participates in conventional N-H···N hydrogen bonding with other amine molecules, creating intermolecular association networks [15] [21].

Table 4: Hydrogen Bonding Interactions

Interaction TypeDonorAcceptorBond StrengthGeometric Requirements
N-H···NAromatic NH₂Aliphatic NH₂ModerateLinear arrangement preferred
N-H···FAmino groupsTrifluoromethyl FWeakClose contact required
C-H···FAromatic CHTrifluoromethyl FVery weakUnconventional geometry
Intramolecular N-H···FAromatic NH₂Adjacent CF₃WeakSpatial proximity dependent

The aminomethyl substituent introduces conformational flexibility that enables intramolecular hydrogen bonding between the aliphatic amino group and the aromatic system. This internal hydrogen bonding contributes to molecular stability and influences the overall three-dimensional structure in both solution and solid states [21].

Cooperativity effects in hydrogen bonding networks demonstrate that the presence of multiple hydrogen bond donors and acceptors creates enhanced binding energies through positive allosteric interactions. The trifluoromethyl group, while primarily electron-withdrawing, can participate in weak C-H···F interactions that contribute to crystal packing stability [23] [24].

Fluorine atoms in the trifluoromethyl group exhibit dual hydrogen bonding behavior, acting as weak acceptors in N-H···F interactions while simultaneously participating in dipole-dipole interactions that stabilize molecular assemblies. The geometric constraints imposed by the rigid aromatic framework limit the formation of optimal hydrogen bonding angles, resulting in weaker interactions compared to aliphatic systems [15] [8].

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

190.07178278 g/mol

Monoisotopic Mass

190.07178278 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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